molecular formula C12H10N4 B1401167 2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine CAS No. 1216060-90-0

2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine

Cat. No. B1401167
CAS RN: 1216060-90-0
M. Wt: 210.23 g/mol
InChI Key: BSHTXCZIGIGEDV-UHFFFAOYSA-N
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Description

“2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine” is a compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines can be achieved by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, reasonably fast, very clean, high yielding, simple workup, and environmentally benign . Another method involves a CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones .

Scientific Research Applications

Organic Synthesis

Imidazo[1,2-a]pyridines, the class of compounds to which 2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine belongs, are valuable heterocyclic scaffolds in organic synthesis . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

Pharmaceutical Chemistry

Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are used in the synthesis of various drugs with antibacterial, antifungal, antiviral, and anti-inflammatory properties .

Treatment of Diseases

Several studies have proposed the use of imidazo[1,2-a]pyridine derivatives for the treatment of cancer, cardiovascular diseases, and Alzheimer’s disease .

Material Science

The structural character of imidazo[1,2-a]pyridines makes them useful in material science .

Corrosion Inhibition

The new prepared complex of 2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine has been studied as a corrosion inhibitor with an efficiency of 99% at low concentrations range of 50-1000ppm .

Antibacterial Activator

This compound has shown antibacterial activity with an inhibition diameter of 12±2.1mm and 15±2.4mm against E.coli and Bacillus spp bacteria respectively .

Optoelectronic Devices

Imidazo[1,2-a]pyridines have been reported in different technological applications such as optoelectronic devices .

Sensors and Imaging

These compounds are also used in sensors, and as emitters for confocal microscopy and imaging .

properties

IUPAC Name

2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c13-12-11(9-5-1-3-7-14-9)15-10-6-2-4-8-16(10)12/h1-8H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSHTXCZIGIGEDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=C(N3C=CC=CC3=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine
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2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine
Reactant of Route 3
2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine
Reactant of Route 4
2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine
Reactant of Route 5
2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine
Reactant of Route 6
2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine

Q & A

Q1: What is the main finding of the research paper?

A1: The research paper investigates the antifungal activity of a newly synthesized N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine derivative against Candida species. [] The study focuses on in vitro, in silico, and mode of action studies to evaluate the compound's efficacy as a potential antifungal agent.

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